molecular formula C11H8N2O3 B5554702 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid

4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid

Cat. No. B5554702
M. Wt: 216.19 g/mol
InChI Key: RPDCJBAOYBEESZ-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid has been detailed in various studies. For instance, compounds with similar structures have been synthesized through the interaction of aroylpyruvic acids with different amines, demonstrating moderate antimicrobial and analgesic activities (Koz’minykh et al., 2004; Koz’minykh et al., 2004). These methodologies highlight the compound's stability to acidic conditions and its ability to undergo transformations under mild conditions.

Molecular Structure Analysis

The molecular structure of related compounds, showcasing the influence of the cyanophenyl group in their architecture, has been extensively explored. For example, the cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives has led to the efficient synthesis of naphthalene amino esters, revealing intricate details about their molecular framework and the impact of substituents on their structure and stability (Reddy et al., 2013).

Scientific Research Applications

  • Antimicrobial Activity : A study synthesized derivatives of butanoic acids, which demonstrated significant antimicrobial and antifungal activities against various organisms like Staphylococcus aureus and Candida tenuis (Mickevičienė et al., 2015).

  • Pharmacological Properties : Research on Chlorogenic Acid (CGA), a phenolic acid similar in structure to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid, highlights its multiple therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities (Naveed et al., 2018).

  • Material Science Applications : Phloretic acid, another phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating potential applications in materials science (Trejo-Machin et al., 2017).

  • Synthetic Chemistry : Research on 3-oxobutyl isothiocyanate, a compound structurally similar to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid, discusses its reactions with various functional groups, providing insights into synthetic chemistry applications (Verma, 2003).

  • HPLC Analysis : A study utilized derivatives of butenoic acids as fluorogenic labelling agents for high-performance liquid chromatography (HPLC) analysis of biologically important thiols (Gatti et al., 1990).

  • Chemical Synthesis and Biological Activity : The synthesis of a compound structurally related to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid and its conversion into biologically important heterocycles with potential therapeutic applications has been explored (Sayed et al., 2003).

  • Antioxidant Activity : The antioxidant profile of phenolic acids, including compounds structurally similar to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid, was examined, revealing insights into their structure-activity relationship (Siquet et al., 2006).

  • Microwave-Assisted Synthesis : A study developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, indicating the compound's relevance in synthetic chemistry and pharmaceutical research (Uguen et al., 2021).

properties

IUPAC Name

(E)-4-(3-cyanoanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(15)16/h1-6H,(H,13,14)(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDCJBAOYBEESZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-[(3-cyanophenyl)amino]-4-oxobut-2-enoic acid

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